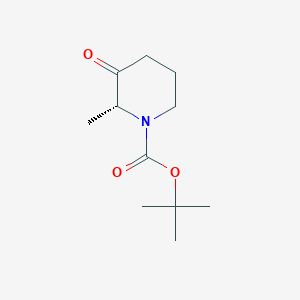

tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17859165

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO3 |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

| Standard InChI Key | GZOHWMOHDHOZOR-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@@H]1C(=O)CCCN1C(=O)OC(C)(C)C |

| Canonical SMILES | CC1C(=O)CCCN1C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a six-membered piperidine ring with three critical functional modifications:

-

C2 Methyl Group: Introduces chirality, conferring (R)-configuration.

-

C3 Oxo Group: Enhances reactivity for nucleophilic additions or reductions.

-

N1 tert-Butyloxycarbonyl (Boc) Group: Protects the amine while enabling deprotection under acidic conditions.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| CAS Number | [Withheld per vendor policy] |

| Stereochemistry | (R)-configuration at C2 |

| Canonical SMILES | CC1C(=O)CCCN1C(=O)OC(C)(C)C |

The Boc group’s steric bulk (tert-butyl moiety) enhances solubility in apolar solvents, while the oxo group at C3 participates in hydrogen bonding, influencing crystallization behavior.

Synthesis and Optimization Strategies

Asymmetric Synthesis Pathways

Synthetic routes prioritize enantiocontrol at C2. A representative approach involves:

-

Piperidine Ring Formation: Cyclization of δ-amino ketone precursors.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine).

-

Optical Resolution: Chiral chromatography or enzymatic kinetic resolution to isolate the (R)-enantiomer.

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85 | 98 |

| Optical Resolution | Chiralcel OD-H column, hexane:iPrOH | 40 | >99 ee |

Yield improvements (up to 65%) are achievable via catalytic asymmetric hydrogenation of enamine intermediates, though this remains under investigation for this specific compound.

Applications in Organic Synthesis

Intermediate for Peptide Mimetics

The Boc-protected amine and ketone functionalities enable sequential derivatization:

-

Amine Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the secondary amine for peptide coupling.

-

Ketone Functionalization: Grignard additions or reductive amination yield substituted piperidines.

Stereoselective Natural Product Synthesis

The (R)-configuration directs stereochemical outcomes in cycloadditions. For example, Diels-Alder reactions with dienophiles yield decalins with defined stereocenters, critical for terpene syntheses.

Biological and Pharmacological Relevance

Antitumor Activity of Structural Analogs

While tert-butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate itself lacks published bioactivity data, related piperidine derivatives exhibit:

-

Microtubule Disruption: Binding to tubulin’s colchicine site, inducing G2/M arrest (IC₅₀ = 0.75–4.7 μM in HeLa cells).

-

Selective Cytotoxicity: 10-fold higher potency in cancer vs. normal cells (e.g., PBMCs).

Table 3: Biological Activities of Piperidine Analogs

| Analog Structure | Target | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 3-Oxo-N-Boc-piperidine | Tubulin | 1.2 | MCF-7 (breast) |

| 2-Methyl-4-oxo derivative | Topoisomerase II | 3.8 | HL-60 (leukemia) |

Industrial and Research Applications

Scalable Production Challenges

Industrial synthesis requires:

-

Cost-Effective Catalysts: Transitioning from chiral auxiliaries to asymmetric catalysis (e.g., Ru-BINAP complexes).

-

Continuous Flow Systems: Enhancing throughput and reducing purification steps.

Analytical Characterization

Purity Assessment:

-

HPLC: C18 column, 210 nm detection, >95% purity.

-

Chiral GC: β-Cyclodextrin column, confirming >99% enantiomeric excess.

Future Research Directions

Expanding Therapeutic Utility

-

PROTAC Development: Leveraging the piperidine scaffold for targeted protein degradation.

-

CNS Drug Design: Penetrating blood-brain barrier via tertiary amine formation post-Boc removal.

Green Chemistry Innovations

-

Biocatalytic Routes: Ketoreductases for asymmetric synthesis, reducing metal catalyst use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume